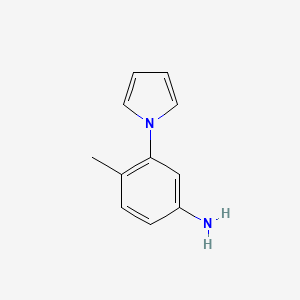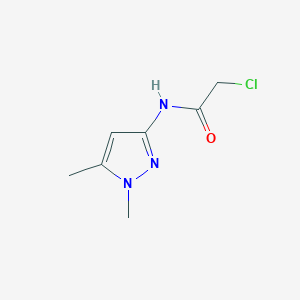
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one
Vue d'ensemble
Description
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrophilic Reactivity and Pyrolysis
- Researchers have investigated the electrophilic aromatic reactivities through the pyrolysis of esters, including derivatives related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one. This has provided insights into the reactivity of N-containing heterocycles, crucial for understanding the chemical behavior of such compounds in various conditions (August, Davis, & Taylor, 1986).
Polymerization and Electrochemical Properties
- The synthesis and characterization of conducting copolymers involving molecules similar to this compound have been explored. These studies are essential for developing new materials with potential applications in electronics, such as electrochromic devices (Ertas, Çırpan, & Toppare, 2004).
Biological Evaluation for Anti-inflammatory Properties
- Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory activity. This research is crucial for pharmaceutical applications and the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Structural and Spectral Studies
- Structural and spectral studies have been conducted on thiosemicarbazones derived from compounds like 2-acetylthiophene, providing valuable information about the molecular structure and behavior of these compounds (Lima, Neto, Beraldo, Siebald, & Duncalf, 2002).
Role in Apoptosis Induction and Potential Anticancer Agents
- The study of compounds structurally related to this compound has revealed their potential as apoptosis inducers, making them promising candidates as anticancer agents. Understanding their interaction with cellular mechanisms is vital for developing new cancer treatments (Zhang et al., 2005).
Propriétés
IUPAC Name |
1-(4-acetylthiophen-2-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)6-2-8(12-4-6)7(11)3-9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHJCAZMWPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424886 | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-53-3 | |
| Record name | 1-(4-Acetyl-2-thienyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556110-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
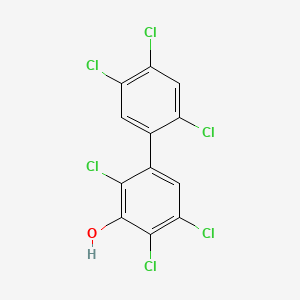
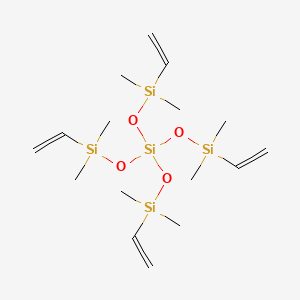

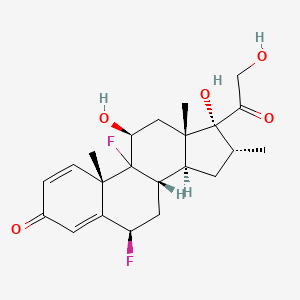





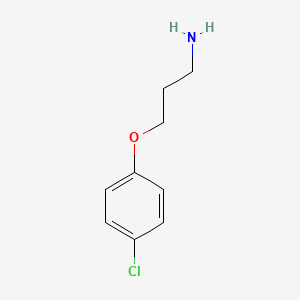
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
